4-(Pyridin-4-YL)piperazin-2-one
Overview
Description
“4-(Pyridin-4-YL)piperazin-2-one” is a chemical compound that has been studied for its potential applications in various fields . It belongs to the class of organic compounds known as alpha amino acids and derivatives . Its molecular formula is C16H20N4 and has a formula weight of 268.3568 .
Synthesis Analysis
The synthesis of “4-(Pyridin-4-YL)piperazin-2-one” involves a series of chemical reactions . In one study, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of “4-(Pyridin-4-YL)piperazin-2-one” is complex and has been studied using various techniques . Single crystals were developed for further analysis . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .Chemical Reactions Analysis
The chemical reactions involving “4-(Pyridin-4-YL)piperazin-2-one” are complex and involve multiple steps . These reactions have been studied in detail to understand the mechanism of action of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Pyridin-4-YL)piperazin-2-one” have been analyzed. Its molecular weights were <725 daltons with <6 hydrogen bond donors and <20 hydrogen bond acceptors .properties
IUPAC Name |
4-pyridin-4-ylpiperazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c13-9-7-12(6-5-11-9)8-1-3-10-4-2-8/h1-4H,5-7H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDFJPZJXVQWQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596467 | |
Record name | 4-(Pyridin-4-yl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-4-YL)piperazin-2-one | |
CAS RN |
166953-18-0 | |
Record name | 4-(Pyridin-4-yl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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